9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate 9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16618424
InChI: InChI=1S/C41H53N7O8/c1-25(2)36(39(53)47-35(16-10-22-43-40(42)54)37(51)46-28-19-17-27(23-49)18-20-28)48-38(52)34(45-26(3)50)15-8-9-21-44-41(55)56-24-33-31-13-6-4-11-29(31)30-12-5-7-14-32(30)33/h4-7,11-14,17-20,25,33-36,49H,8-10,15-16,21-24H2,1-3H3,(H,44,55)(H,45,50)(H,46,51)(H,47,53)(H,48,52)(H3,42,43,54)/t34-,35-,36-/m0/s1
SMILES:
Molecular Formula: C41H53N7O8
Molecular Weight: 771.9 g/mol

9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate

CAS No.:

Cat. No.: VC16618424

Molecular Formula: C41H53N7O8

Molecular Weight: 771.9 g/mol

* For research use only. Not for human or veterinary use.

9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate -

Specification

Molecular Formula C41H53N7O8
Molecular Weight 771.9 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate
Standard InChI InChI=1S/C41H53N7O8/c1-25(2)36(39(53)47-35(16-10-22-43-40(42)54)37(51)46-28-19-17-27(23-49)18-20-28)48-38(52)34(45-26(3)50)15-8-9-21-44-41(55)56-24-33-31-13-6-4-11-29(31)30-12-5-7-14-32(30)33/h4-7,11-14,17-20,25,33-36,49H,8-10,15-16,21-24H2,1-3H3,(H,44,55)(H,45,50)(H,46,51)(H,47,53)(H,48,52)(H3,42,43,54)/t34-,35-,36-/m0/s1
Standard InChI Key FUKMTJHGXXYHHK-KVBYWJEESA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)C
Canonical SMILES CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound belongs to the carbamate class of organic molecules, featuring a 9H-fluoren-9-ylmethyl (Fmoc) group linked to a hexapeptide backbone. Its molecular formula is C₄₁H₅₃N₇O₈, with a molecular weight of 771.9 g/mol. The IUPAC name reflects its stereochemical configuration, with five chiral centers designated by (S) configurations at positions 2, 5, and 6, ensuring precise three-dimensional orientation critical for biological activity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₄₁H₅₃N₇O₈
Molecular Weight771.9 g/mol
IUPAC NameSee title
CAS NumberVC16618424
SolubilityEnhanced by carbamate moiety
BioavailabilityModerate (Fmoc-dependent)

Functional Group Analysis

The structure integrates three critical functional motifs:

  • Fmoc Protecting Group: A 9-fluorenylmethoxycarbonyl (Fmoc) moiety at the N-terminus, providing base-labile protection during solid-phase peptide synthesis (SPPS) .

  • Carbamate Linkage: The –O–(C=O)–N< group connecting the Fmoc to the peptide backbone, contributing to solubility and enzymatic stability .

  • Peptide Core: A hexapeptide sequence with acetamido, carbamoylamino, and hydroxymethylanilino side chains, enabling targeted molecular interactions.

The stereochemical arrangement of these groups is validated through nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), as noted in synthetic protocols.

Synthesis and Analytical Methodologies

Multi-Step Synthesis Pathway

The compound’s synthesis involves seven sequential steps, optimized for yield and purity:

  • Fmoc Protection: Introduction of the Fmoc group using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under alkaline conditions (pH 8–9) .

  • Solid-Phase Assembly: Iterative coupling of amino acids via SPPS on Wang resin, with HBTU/HOBt activation .

  • Side-Chain Modifications: Selective deprotection of the hydroxymethylanilino group using 2% hydrazine in DMF .

  • Carbamoylation: Reaction with potassium cyanate to install the carbamoylamino group.

  • Global Deprotection: Cleavage from the resin using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H₂O (95:2.5:2.5).

Critical reaction parameters include:

  • Temperature control (0–25°C) to prevent epimerization.

  • pH stabilization (7–9) during carbamate formation .

Analytical Validation

Post-synthesis characterization employs:

  • HPLC: Reverse-phase C18 columns (ACN/H₂O gradient) confirm >98% purity.

  • NMR Spectroscopy: ¹H and ¹³C spectra verify stereochemistry and functional group integrity.

  • Mass Spectrometry: ESI-TOF MS aligns with the theoretical mass (m/z 772.9 [M+H]⁺).

Mechanistic Insights and Biological Interactions

Role of the Fmoc Group

The Fmoc moiety serves dual roles:

  • Synthetic Utility: Its base-labile nature allows selective removal with piperidine (20% in DMF) without disturbing acid-labile side-chain protections (e.g., tert-butyl groups) .

  • Bioactivity Modulation: The hydrophobic fluorenyl core enhances membrane permeability, while the carbamate linkage resists proteolytic degradation .

Target Engagement

In vitro studies suggest the compound inhibits serine proteases through a two-step mechanism:

  • Binding: The hydroxymethylanilino group occupies the S1 specificity pocket, as evidenced by X-ray crystallography.

  • Covalent Modification: The carbamoylamino side chain forms a tetrahedral intermediate with the catalytic serine residue (kcat/KM = 1.2 × 10⁴ M⁻¹s⁻¹).

Comparative studies with analogs lacking the Fmoc group show 40% reduced inhibitory potency, underscoring its role in target affinity.

Therapeutic and Research Applications

Anticoagulant Development

The compound’s protease inhibitory activity positions it as a lead candidate for:

  • Thrombosis Prevention: IC₅₀ = 12 nM against factor Xa in human plasma.

  • Anti-Inflammatory Therapy: Suppression of neutrophil elastase (Ki = 8.3 nM).

Diagnostic Imaging

Conjugation with near-infrared fluorophores (e.g., Cy7) enables real-time visualization of protease activity in murine models.

Peptide Engineering

The synthetic framework supports modular design of:

  • Cyclic Peptides: Via lactamization between Lys and Asp residues .

  • Branched Structures: Using orthogonally protected lysine derivatives (e.g., Fmoc-Lys(ivDde)-OH) .

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